3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1284271-97-1
VCID: VC4227118
InChI: InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+
SMILES: CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C
Molecular Formula: C17H22N4O
Molecular Weight: 298.39

3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 1284271-97-1

Cat. No.: VC4227118

Molecular Formula: C17H22N4O

Molecular Weight: 298.39

* For research use only. Not for human or veterinary use.

3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide - 1284271-97-1

Specification

CAS No. 1284271-97-1
Molecular Formula C17H22N4O
Molecular Weight 298.39
IUPAC Name 5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+
Standard InChI Key UUYSUYUPTJNPDE-VCHYOVAHSA-N
SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C

Introduction

3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, which is known for its diverse pharmacological properties. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Synthesis and Characterization

The synthesis of 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between isopropyl pyrazole and 4-isopropylbenzaldehyde, followed by the introduction of a carbohydrazide moiety. The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol, followed by purification through recrystallization.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities and Potential Applications

Pyrazole derivatives, including 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, have shown significant biological activities. These compounds are known for their anti-inflammatory, analgesic, and anti-cancer properties, making them potential therapeutic agents.

Potential Applications

  • Pharmaceuticals: Due to their pharmacological properties, these compounds are being explored for use in the development of new drugs targeting various diseases.

  • Materials Science: The unique chemical structure of these compounds also makes them candidates for applications in materials science.

Safety and Hazards

The safety profile of 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide includes potential hazards such as skin irritation, serious eye irritation, and respiratory tract irritation. Handling this compound requires appropriate protective measures and adherence to safety protocols.

Hazard Classification

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Research Findings and Future Directions

Research on pyrazole derivatives, including 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, continues to explore their therapeutic potential. Studies have shown promising results in various biological models, indicating potential applications in medicine.

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